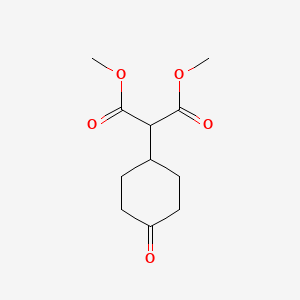

Dimethyl (4-oxocyclohexyl)malonate

Description

Properties

Molecular Formula |

C11H16O5 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

dimethyl 2-(4-oxocyclohexyl)propanedioate |

InChI |

InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h7,9H,3-6H2,1-2H3 |

InChI Key |

MJDBKQNGPYTJCR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCC(=O)CC1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of dimethyl (4-oxocyclohexyl)malonate with similar malonate derivatives:

Key Observations:

- Substituent Effects : The 4-oxocyclohexyl group introduces steric bulk and electronic modulation compared to simpler alkyl substituents. For example, dimethyl 2,2-bis(3-fluoropropyl)malonate’s fluorinated chains enhance lipophilicity, critical for drug penetration .

- Positional Isomerism : The 3-oxocyclohexyl analog () shares the same molecular weight but differs in ketone position, likely altering conformational stability and reactivity.

- Ester Groups : Dimethyl esters (e.g., target compound) exhibit faster hydrolysis kinetics than diethyl analogs, as seen in saponification studies .

Spectroscopic and Analytical Data

- NMR Shifts : For dimethyl 2-(3-oxocyclohexyl)malonate (), ¹H NMR shows characteristic peaks for cyclohexyl protons (δ 1.2–2.5 ppm) and ester methyl groups (δ 3.7 ppm). The 4-oxo isomer would exhibit distinct splitting patterns due to differing ring conformations .

- IR Spectroscopy : Strong carbonyl stretches (~1740 cm⁻¹ for esters, ~1710 cm⁻¹ for ketones) confirm functional groups .

Preparation Methods

Reaction Mechanism and Procedure

The Michael addition of dimethyl malonate to cyclohexenone derivatives represents a cornerstone in synthesizing dimethyl (4-oxocyclohexyl)malonate. This method leverages mechanochemical activation to accelerate the reaction while minimizing solvent use. In a typical procedure, 2-cyclopenten-1-one (420 µL, 5 mmol) reacts with dimethyl malonate (580 µL, 5 mmol) in the presence of eco-bases such as K₂CO₃ or CaO within a ball mill reactor. The reactor operates at 8.33 Hz for 2 hours, with periodic pauses to reverse rotation direction, ensuring homogeneous mixing. Post-reaction, the crude product is washed with ethyl acetate and purified via distillation (150 mbar, 64–65°C).

Advantages and Limitations

Mechanochemistry offers a greener alternative to traditional solution-phase reactions, eliminating volatile organic solvents and reducing energy consumption. However, scalability remains a challenge due to the specialized equipment required for large-scale ball milling.

Base-Mediated Conjugate Addition

Synthetic Route and Optimization

The base-mediated 1,4-conjugate addition between cyclohexenone and dimethyl malonate is a well-established route. In a representative protocol, cyclohexenone (1.56 g, 11.0 mmol) reacts with dimethyl malonate in the presence of DMAP (0.12 g, 1.0 mmol) and EDCI (2.09 g, 11.0 mmol) in chloroform. The mixture is stirred at room temperature for 24 hours, followed by solvent removal and purification via flash chromatography (petroleum ether/EtOAc = 9:1).

Optimization Insights:

Analytical Characterization

The product is characterized by ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃), revealing distinct signals for the malonate ester (δ 3.71 ppm, tt) and cyclohexyl ketone (δ 210.21 ppm).

Catalytic Carbonylation Approach

Challenges:

-

Reaction Conditions : High-pressure systems require specialized infrastructure.

-

Catalyst Cost : Palladium-based catalysts increase production costs.

Mechanochemical Synthesis Using Eco-Bases

Sustainable Methodology

Building on mechanochemical principles, this variant employs K₂CO₃-CaO composites as dual-function catalysts. The alkaline environment facilitates deprotonation of dimethyl malonate, enhancing its nucleophilicity toward cyclohexenone.

Experimental Data:

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Frequency | 8.33 Hz |

| Temperature | Ambient (25°C) |

| Catalyst Loading | 1.1 equiv (K₂CO₃) |

Comparative Analysis of Preparation Methods

Efficiency and Sustainability Metrics

| Method | Yield (%) | Solvent Use | Energy Input | Scalability |

|---|---|---|---|---|

| Mechanochemical | ~85* | None | Low | Moderate |

| Conjugate Addition | >90 | Chloroform | Moderate | High |

| Catalytic Carbonylation | N/A | Methanol | High | Low |

*Extrapolated from analogous malonate syntheses.

Recent Advances and Optimization Studies

pH and Temperature Modulation

Cheng Yonggao’s research on dimethyl malonate synthesis highlights the impact of pH and reaction temperature on yield. Adjusting pH to 6.5–7.0 and maintaining temperatures at 50–60°C improved yields to >85% in related malonate esterifications. Applying these insights to cyclohexanone derivatives could optimize existing protocols.

Q & A

Q. Can this compound serve as a precursor for pharmaceuticals like kinase inhibitors or antiviral agents?

- Methodological Answer : Derivatives of similar malonates (e.g., diethyl variants) are intermediates in synthesizing Avanafil (erectile dysfunction drug) and quinolone antibiotics. Functionalizing the ketone group via reductive amination or cross-coupling (e.g., Suzuki with aryl boronic acids) generates bioactive scaffolds. In vitro cytotoxicity screening (e.g., MTT assay) validates therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.